3-Bromobutan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromobutan-1-amine is an organic compound with the molecular formula C4H10BrN. It is a primary amine where a bromine atom is attached to the third carbon of a butane chain, and an amino group is attached to the first carbon.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Bromobutan-1-amine can be synthesized through several methods. One common approach involves the reaction of 3-bromobutan-1-ol with ammonia or an amine under suitable conditions. Another method includes the nucleophilic substitution of 3-bromobutane with an amine .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactions using similar principles but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromobutan-1-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines.
Oxidation and Reduction: The amino group can be oxidized to form corresponding imines or reduced to form secondary amines.
Substitution Reactions: The compound can participate in substitution reactions where the bromine atom is replaced by other functional groups
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride
Major Products Formed:
Nucleophilic Substitution: Formation of alcohols, ethers, or other substituted amines.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines
Wissenschaftliche Forschungsanwendungen
3-Bromobutan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-Bromobutan-1-amine involves its reactivity as a nucleophile and its ability to form stable intermediates. The amino group can participate in hydrogen bonding and other interactions, making it a valuable component in various chemical reactions. The bromine atom’s presence allows for easy substitution, facilitating the formation of diverse derivatives .
Vergleich Mit ähnlichen Verbindungen
4-Bromobutan-1-amine: Similar structure but with the bromine atom on the fourth carbon.
1-Bromobutane: A primary haloalkane without the amino group.
3-Bromo-3-buten-1-ol: Contains a double bond and a hydroxyl group instead of an amino group
Uniqueness: 3-Bromobutan-1-amine’s unique combination of a bromine atom and an amino group on a butane chain makes it particularly versatile in organic synthesis. Its ability to undergo various reactions and form stable intermediates sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C4H10BrN |
---|---|
Molekulargewicht |
152.03 g/mol |
IUPAC-Name |
3-bromobutan-1-amine |
InChI |
InChI=1S/C4H10BrN/c1-4(5)2-3-6/h4H,2-3,6H2,1H3 |
InChI-Schlüssel |
YCLCLQBXCBOFNA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCN)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.